(4-Ethynylcyclohexyl)methanol
Description
Significance of Alkyne and Cyclohexyl Moieties in Organic Synthesis and Materials Science
The ethynyl (B1212043) (a terminal alkyne) and cyclohexyl groups are fundamental structural motifs that impart distinct and highly desirable properties to molecules in the realms of organic synthesis and materials science.
The alkyne functional group, with its carbon-carbon triple bond, is a cornerstone of modern synthetic chemistry. numberanalytics.com Its high reactivity and linear geometry make it a versatile handle for a multitude of chemical transformations. numberanalytics.com Terminal alkynes are particularly important for their role in "click chemistry," a concept that emphasizes reactions that are high-yielding, wide in scope, and generate only inoffensive byproducts. alfa-chemistry.comnumberanalytics.com The most prominent example is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which forms a stable triazole linkage and is widely used in bioconjugation, drug discovery, and materials science. alfa-chemistry.comchimia.ch Another key reaction is the Sonogashira coupling, which forms carbon-carbon bonds by coupling terminal alkynes with aryl or vinyl halides. The reactivity of the alkyne group also allows for post-polymerization modifications, enabling the fine-tuning of material properties.
The combination of these two moieties in (4-Ethynylcyclohexyl)methanol (B47020) results in a molecule with a unique set of attributes: a reactive handle for covalent bond formation and a stable, three-dimensional core.
Overview of Current Academic Research Trajectories for this compound
Current research involving this compound and structurally related compounds is diverse, spanning organic synthesis, materials science, and medicinal chemistry.
In organic synthesis , this compound serves as a versatile building block. cymitquimica.com Its dual functionality allows for sequential or orthogonal reactions. The hydroxyl group can be oxidized to an aldehyde or carboxylic acid, or undergo nucleophilic substitution to form ethers and esters. The ethynyl group can participate in click chemistry reactions, such as CuAAC, or other coupling reactions to construct more complex molecular architectures. alfa-chemistry.com This makes it a valuable intermediate in the synthesis of specialty chemicals and pharmaceuticals. chemscene.com
In materials science , the ability of the ethynyl group to undergo polymerization and cross-linking reactions is a key area of investigation. numberanalytics.comcymitquimica.com Researchers are exploring the incorporation of this compound into polymers to create materials with tailored properties. sci-hub.se For example, the ethynyl groups can be used for post-polymerization modifications, allowing for the attachment of other functional molecules. There is also interest in its use for surface functionalization, potentially as a precursor for self-assembled monolayers (SAMs). Furthermore, related structures are being investigated for their applications in liquid crystals, where the rigid core and terminal group can influence the liquid crystalline phases. epo.orgmdpi.comrsc.org
In the context of medicinal chemistry and chemical biology , the alkyne group's bioorthogonal reactivity is highly advantageous. alfa-chemistry.comthermofisher.com It allows for the specific labeling of biomolecules in complex biological systems. For instance, it can be used to attach fluorescent dyes or affinity tags to proteins or other cellular components for imaging and tracking purposes. numberanalytics.comthermofisher.com While direct biological activity studies on this compound are not extensively documented, its structural motifs are present in compounds with known biological effects. For example, some research has highlighted the potential of similar compounds in modulating viral assembly.
Properties of this compound and Related Compounds
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Key Features |
| This compound | 120077-79-4 | C₉H₁₄O | 138.21 | Contains both alkyne and primary alcohol functional groups. chemscene.comaccelachem.com |
| Cyclohexanemethanol | 100-49-2 | C₇H₁₄O | 114.19 | Parent compound without the ethynyl group. |
| (4-Methylcyclohexyl)methanol | 34885-03-5 | C₈H₁₆O | 128.21 | Features a methyl group instead of an ethynyl group, increasing hydrophobicity. nih.gov |
| (trans-4-Ethynylcyclohexyl)methanol | 2230789-49-6 | C₉H₁₄O | 138.21 | The trans isomer of this compound. bldpharm.com |
Structure
3D Structure
Properties
IUPAC Name |
(4-ethynylcyclohexyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O/c1-2-8-3-5-9(7-10)6-4-8/h1,8-10H,3-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHNVWCNLKADYSZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1CCC(CC1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 4 Ethynylcyclohexyl Methanol
Established Synthetic Pathways to the (4-Ethynylcyclohexyl)methanol (B47020) Scaffold
The construction of the this compound molecule is typically achieved through well-established multi-step synthetic sequences. These routes strategically build the molecule by first establishing the cyclohexane (B81311) core and then introducing the requisite ethynyl (B1212043) and hydroxymethyl functionalities.
Multi-Step Organic Synthesis Approaches
A common and logical approach to the synthesis of this compound involves a sequence of fundamental organic transformations. A representative pathway often commences with a readily available precursor such as ethyl 4-oxocyclohexanecarboxylate (B1232831). This starting material provides the basic cyclohexyl framework with functional handles at the 1 and 4 positions.
A plausible synthetic sequence can be described as follows:
Protection of the Ketone: The ketone functionality in ethyl 4-oxocyclohexanecarboxylate is often protected to prevent its interference in subsequent steps.
Introduction of the Ethynyl Group: The protected intermediate can then be subjected to a nucleophilic addition of an acetylide equivalent to the ester carbonyl, or more commonly, the ester is first converted to a group amenable to a Sonogashira coupling.
Hydroxymethylation: The hydroxymethyl group can be introduced through the reduction of the ester or a carboxylic acid intermediate. rsc.org A Grignard reaction is another viable method for this transformation. rsc.org
Deprotection: The final step involves the removal of the protecting group from the ketone, if one was used.
Alternatively, a more direct route involves the reduction of 4-ethynylcyclohexanone. This can be achieved using standard reducing agents like sodium borohydride (B1222165) or lithium aluminum hydride under anhydrous conditions. rsc.org The resulting alcohol is then purified via recrystallization or column chromatography. rsc.org
Application of Advanced Catalytic Systems in Synthesis
The efficiency and selectivity of the synthesis of this compound are significantly enhanced by the application of advanced catalytic systems. The Sonogashira cross-coupling reaction is a cornerstone in this regard, facilitating the crucial carbon-carbon bond formation between a terminal alkyne and a halo-substituted cyclohexane derivative. rsc.org
The Sonogashira reaction is typically catalyzed by a palladium complex, often in the presence of a copper(I) co-catalyst. nih.govnrochemistry.com A variety of palladium catalysts, including those with phosphine (B1218219) ligands like Pd(PPh₃)₄ and Pd(PPh₃)₂Cl₂, have been successfully employed. nih.gov The choice of catalyst and reaction conditions can be tailored to optimize the yield and minimize side reactions. Recent advancements have focused on the development of more robust and active catalyst systems, including those based on N-heterocyclic carbenes (NHCs) and palladium nanoparticles. acs.org
| Catalyst System | Substrates | Key Features |
| Pd(PPh₃)₄/CuI | Aryl/Vinyl Halides & Terminal Alkynes | The classical and widely used system for Sonogashira coupling. nih.gov |
| Pd(PPh₃)₂Cl₂/CuI | Aryl/Vinyl Halides & Terminal Alkynes | A common alternative to Pd(PPh₃)₄. nih.gov |
| Palladium Nanoparticles | Aryl/Vinyl Halides & Terminal Alkynes | Heterogeneous catalysts offering easier separation and potential for recycling. acs.org |
| NHC-Palladium Complexes | Aryl/Vinyl Halides & Terminal Alkynes | Often exhibit high stability and catalytic activity. |
| Gold/Silver Catalysis | Alkynyl Glycosyl Carbonates & Glycosyl Donors | Used in glycosidation reactions where this compound can act as a building block. |
Preparation of Key Precursors and Building Blocks
The successful synthesis of this compound relies on the efficient preparation of key precursors. Ethyl 4-oxocyclohexanecarboxylate is a pivotal starting material, providing the cyclohexane ring with the necessary functionalization at positions 1 and 4. polimi.itchemicalbook.com This compound is commercially available and serves as a versatile intermediate for various synthetic transformations. chemicalbook.comsigmaaldrich.com
Another crucial precursor is a 4-halocyclohexane derivative , which is required for the Sonogashira coupling reaction. This can be synthesized from a corresponding cyclohexanol (B46403) derivative through standard halogenation reactions. The choice of the halogen (iodine, bromine, or chlorine) can influence the reactivity in the subsequent coupling step, with iodides generally being the most reactive. nrochemistry.com
The synthesis of tranexamic acid, for instance, has been achieved from ethyl 4-oxocyclohexane-1-carboxylate through a multi-step process involving the formation of a cyanohydrin, dehydration, saponification, and reductive amination. derpharmachemica.com This highlights the utility of this precursor in accessing various substituted cyclohexanes.
Development of Green Chemistry Approaches in this compound Synthesis
In line with the growing importance of sustainable chemical manufacturing, green chemistry principles are increasingly being applied to the synthesis of this compound and its intermediates. These approaches aim to reduce the environmental impact by using less hazardous solvents, minimizing waste, and employing more efficient catalytic systems.
One significant area of development is the implementation of greener Sonogashira coupling reactions . This includes the use of more environmentally benign solvents like water or glycerol, or even performing the reaction under solvent-free conditions. acs.orgresearchgate.net The development of copper-free Sonogashira protocols also contributes to a greener process by eliminating the use of a potentially toxic and difficult-to-remove metal. acs.org
Biocatalysis offers a powerful green alternative for specific synthetic steps. For instance, the reduction of the ketone in a precursor like 4-ethynylcyclohexanone can be achieved with high stereoselectivity using alcohol dehydrogenases (ADHs) or whole-cell systems. rsc.org This enzymatic approach operates under mild conditions and can provide access to enantiomerically pure forms of the target molecule. nih.gov Similarly, the reduction of ester functionalities to alcohols can be accomplished using biocatalytic methods, avoiding the need for metal hydrides and often proceeding with high chemoselectivity.
| Green Chemistry Approach | Application in Synthesis | Advantages |
| Green Solvents (e.g., water, glycerol) | Sonogashira Coupling | Reduced environmental impact, potential for catalyst recycling. researchgate.net |
| Copper-Free Sonogashira Coupling | Introduction of the Ethynyl Group | Avoids the use of a toxic copper co-catalyst. acs.org |
| Biocatalytic Reduction (e.g., ADHs) | Reduction of Ketones/Esters | High selectivity, mild reaction conditions, access to chiral compounds. rsc.orgnih.gov |
| Mechanochemical Synthesis | Reduction of Esters | Solvent-free conditions, reduced energy consumption. researchgate.net |
The continuous development of such green methodologies will undoubtedly play a crucial role in the future production of this compound, making its synthesis more sustainable and economically viable.
Chemical Transformations and Functionalization of 4 Ethynylcyclohexyl Methanol
Reactivity of the Ethynyl (B1212043) Functional Group
The ethynyl group is a highly versatile functional handle, amenable to a variety of addition and coupling reactions. Its linear geometry and electron-rich triple bond are key to its reactivity.
Exploration of "Click" Chemistry Reactions (e.g., Thiol-Alkyne Photocrosslinking) with Derivatives
The ethynyl group of (4-ethynylcyclohexyl)methanol (B47020) and its derivatives is an excellent substrate for "click" chemistry, particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC). nih.govlumiprobe.comrsc.org This reaction is known for its high efficiency, selectivity, and biocompatibility, proceeding readily in various solvents, including water, over a wide pH range. nih.govlumiprobe.com The reaction between an azide (B81097) and the terminal alkyne of a this compound derivative leads to the formation of a stable 1,2,3-triazole ring. nih.gov This strategy is widely employed for creating extensive compound libraries and for bioconjugation. nih.gov
A notable application of the ethynyl group's reactivity is in thiol-alkyne photocrosslinking. For instance, an acrylate (B77674) monomer derived from 1-ethynylcyclohexanol, a related compound, has been shown to undergo rapid photocrosslinking with multifunctional thiols like trimethylolpropane (B17298) tri(3-mercaptopropionate) (TMTP). researchgate.net This thiol-yne reaction proceeds efficiently, leading to a high gel fraction (over 90%), indicating the formation of a densely crosslinked network. researchgate.net The steric bulk of the cyclohexyl group does not appear to impede the reactivity in this process. researchgate.net
Table 1: Examples of Click Chemistry and Photocrosslinking Reactions
| Reactant 1 | Reactant 2 | Reaction Type | Key Features |
| This compound derivative (with azide partner) | Azide | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | High yield, high selectivity for 1,4-regioisomer, biocompatible. nih.govlumiprobe.com |
| Acetylene (B1199291) functionalized polyacrylate (from 1-ethynylcyclohexyl acrylate) | Trimethylolpropane tri(3-mercaptopropionate) (TMTP) | Thiol-Alkyne Photocrosslinking | Rapid reaction, high degree of crosslinking. researchgate.net |
Catalytic Alkyne Additions and Cycloaddition Reactions (e.g., Acetal (B89532) Formation)
The ethynyl group readily participates in catalytic addition reactions. For example, alkynes can be hydrogenated to alkenes or alkanes using various metal catalysts. libretexts.org The use of a Lindlar's catalyst (palladium-calcium carbonate poisoned with lead acetate (B1210297) and quinoline) allows for the selective reduction of the alkyne to a cis-alkene. libretexts.org Conversely, using sodium in an ammonia (B1221849) solvent results in the formation of a trans-alkene. libretexts.org Complete hydrogenation to the corresponding alkane can be achieved with catalysts like platinum, palladium on carbon (Pd/C), or Raney nickel. libretexts.org
Alkynes also undergo cycloaddition reactions. mdpi.com While specific examples involving this compound in Diels-Alder type reactions as the dienophile are not extensively detailed in the provided context, the general reactivity of alkynes in [4+2] cycloadditions is a fundamental concept in organic synthesis. williams.edu
The hydroxyl group of this compound can be involved in reactions like acetal formation, which is a common strategy for protecting carbonyl groups. numberanalytics.comunizin.orgmasterorganicchemistry.com While this reaction primarily involves the hydroxyl group, the presence of the ethynyl moiety offers a point for subsequent modifications. The formation of an acetal involves the reaction of an aldehyde or ketone with two equivalents of an alcohol in the presence of an acid catalyst. unizin.orglibretexts.org The reaction proceeds through a hemiacetal intermediate. numberanalytics.comlibretexts.org
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Sonogashira Coupling with Ethynylcyclohexane (B1294493) Motifs)
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds, and the Sonogashira coupling is particularly relevant for terminal alkynes like this compound. rsc.orggold-chemistry.org This reaction couples a terminal alkyne with an aryl or vinyl halide in the presence of a palladium catalyst, typically with a copper(I) co-catalyst and an amine base. gold-chemistry.orgorganic-chemistry.org
The Sonogashira coupling has been successfully applied to substrates containing ethynylcyclohexane motifs. rsc.org For example, 1-ethynylcyclohexane can be coupled with various aryl halides. rsc.org The reaction conditions are generally mild, often proceeding at room temperature. gold-chemistry.orgorganic-chemistry.org The efficiency of the coupling can be influenced by the electronic nature of the substituents on the aryl halide, with electron-withdrawing groups sometimes enhancing the reaction rate. researchgate.net
Table 2: Sonogashira Coupling Reaction Parameters
| Component | Role | Common Examples |
| Alkyne | Nucleophilic component | This compound, Phenylacetylene |
| Halide | Electrophilic component | Aryl iodides, Aryl bromides, Vinyl halides gold-chemistry.org |
| Palladium Catalyst | Primary catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ rsc.orggold-chemistry.org |
| Copper(I) Co-catalyst | Activates the alkyne | Copper(I) iodide (CuI) gold-chemistry.org |
| Base | Neutralizes HX by-product | Amines (e.g., piperidine, triethylamine) organic-chemistry.org |
Reactivity of the Hydroxyl Functional Group
The primary hydroxyl group in this compound behaves as a typical alcohol, undergoing esterification, etherification, and other nucleophilic reactions.
Esterification Reactions and Monomer Synthesis (e.g., Acrylate Monomer Synthesis)
The hydroxyl group can be readily converted into an ester through reaction with a carboxylic acid, acid chloride, or acid anhydride. organic-chemistry.org This esterification is a fundamental transformation for creating a wide array of derivatives.
A significant application of this reactivity is in the synthesis of monomers for polymerization. For example, the reaction of an ethynyl-functionalized alcohol like 1-ethynyl-1-cyclohexanol (B41583) with acryloyl chloride yields the corresponding acrylate monomer. researchgate.net This monomer, containing both a polymerizable acrylate group and a reactive ethynyl group, can then be polymerized to create "clickable" polymers. These polymers retain the ethynyl functionality, allowing for post-polymerization modification via reactions like the thiol-alkyne photocrosslinking mentioned previously. researchgate.net Similarly, copolymers can be synthesized, for instance, by polymerizing methyl acrylate with an acrylic acid. sapub.org
Etherification and Alkylation Strategies
The hydroxyl group of this compound can be converted into an ether through Williamson ether synthesis or other etherification methods. organic-chemistry.org This typically involves deprotonating the alcohol to form an alkoxide, which then acts as a nucleophile to displace a leaving group on an alkyl halide. organic-chemistry.org This allows for the introduction of a wide variety of alkyl or aryl groups, further diversifying the molecular structure.
Alkylation strategies can also be employed to modify the hydroxyl group. For instance, the reaction of benzene (B151609) with methanol (B129727) over certain catalysts can lead to alkylation, although this is more relevant to aromatic alkylation. nih.gov More direct alkylation of the alcohol can be achieved under specific catalytic conditions, for example, using metal catalysts to couple alcohols with alkyl halides. organic-chemistry.org
Oxidation and Reduction Pathways
The presence of both an alcohol and an alkyne in this compound allows for selective oxidation and reduction reactions at either functional group.
Oxidation: The primary alcohol group can be oxidized to form an aldehyde or a carboxylic acid, depending on the oxidizing agent and reaction conditions. Common oxidizing agents for this transformation include potassium permanganate (B83412) (KMnO₄) and chromium trioxide (CrO₃).
Reduction: The ethynyl group is susceptible to reduction. Catalytic hydrogenation, typically using a palladium on carbon (Pd/C) catalyst, can reduce the alkyne to an alkene (ethenyl) or further to an alkane (ethyl) group. This allows for the synthesis of (4-vinylcyclohexyl)methanol or (4-ethylcyclohexyl)methanol, respectively.
| Reaction Type | Functional Group Targeted | Product |
|---|---|---|
| Oxidation | Hydroxymethyl group | (4-Ethynylcyclohexyl)formaldehyde |
| Oxidation | Hydroxymethyl group | (4-Ethynylcyclohexyl)carboxylic acid |
| Reduction | Ethynyl group | (4-Ethenylcyclohexyl)methanol |
| Reduction | Ethynyl group | (4-Ethylcyclohexyl)methanol |
Transformations of the Cyclohexyl Ring System
The cyclohexane (B81311) ring of this compound provides a scaffold for further synthetic modifications, with stereochemistry playing a key role.
This compound exists as cis and trans isomers, depending on the relative orientation of the ethynyl and hydroxymethyl groups on the cyclohexane ring. wikipedia.org The stereochemistry of the starting material can influence the stereochemical outcome of subsequent reactions. Control over the stereochemistry is crucial in the synthesis of complex molecules where specific three-dimensional arrangements are required. Isomeric conversions, while not extensively detailed in the provided search results, would likely involve multi-step synthetic sequences to invert the stereochemistry at one of the substituted carbon atoms.
The cyclohexane ring itself can be functionalized, although this is often more challenging than modifying the existing functional groups. Reactions such as free-radical halogenation could potentially introduce substituents onto the ring, leading to a wider range of derivatives. However, the primary routes for derivatization focus on the reactivity of the alcohol and alkyne moieties. For instance, the hydroxymethyl group can undergo substitution reactions to form ethers or esters.
Stereochemical Control and Isomeric Conversions
Role as a Building Block in Complex Molecular Architectures
The dual functionality of this compound makes it a valuable building block for the synthesis of complex organic molecules, including heterocyclic compounds and advanced organic intermediates.
The ethynyl group of this compound is particularly useful for constructing heterocyclic rings. For example, it can be a precursor to propargylamines, which are key intermediates in the synthesis of various nitrogen-containing heterocycles. mdpi.com While a direct synthesis of pyrroles from this compound was not explicitly found, a plausible synthetic route would involve the conversion of the hydroxymethyl group to an amine, forming a (4-ethynylcyclohexyl)methanamine intermediate. This intermediate could then potentially undergo cyclization reactions with suitable partners to form substituted pyrroles. The synthesis of pyrroles is a well-established area of organic chemistry with numerous methods, such as the Paal-Knorr synthesis, which involves the condensation of a 1,4-dicarbonyl compound with an amine. uctm.edunumberanalytics.comsemanticscholar.org
This compound serves as a precursor for a variety of advanced organic intermediates. cymitquimica.com Its ethynyl group allows for participation in powerful carbon-carbon bond-forming reactions like the Sonogashira coupling, which is used to couple terminal alkynes with aryl or vinyl halides. This reactivity is critical for building more complex molecular frameworks. Furthermore, the alcohol functionality can be transformed into other groups, expanding the range of possible downstream products. This versatility makes it a valuable starting material in medicinal chemistry and materials science for the synthesis of novel compounds. mdpi.com
Applications in Advanced Materials Science
Design and Development of Liquid Crystalline Materials
The incorporation of the (4-Ethynylcyclohexyl)methanol (B47020) framework into mesogenic (liquid crystal-forming) molecules has led to the creation of novel materials with tailored properties. The rigid cyclohexyl ring and the linear ethynyl (B1212043) linker are instrumental in influencing the self-assembly and phase behavior of these materials.
The synthesis of liquid crystals containing the this compound motif often involves coupling reactions that extend the molecular structure to create the necessary anisotropy (rod-like or disc-like shape) for mesophase formation. A common strategy is the use of palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, which connects the terminal alkyne of the ethynylcyclohexyl group to an aryl halide. This reaction efficiently forms a rigid ethynyl bridge between the cyclohexyl ring and another aromatic core, a crucial step in constructing calamitic (rod-shaped) liquid crystals.
Derivatives can be synthesized by reacting the hydroxyl group to attach various mesogenic units or by utilizing the ethynyl group as a point of connection. For instance, bent-shaped liquid crystals have been synthesized starting from precursors that are reacted with molecules like 4-hydroxybenzonitrile, demonstrating a method where a hydroxyl-containing component is linked to a core structure. ajchem-a.com Similarly, the synthesis of chiral liquid crystals often involves multi-step processes including Mitsunobu reactions and C-C cross-coupling to link chiral alcohols with phenol (B47542) derivatives, a pathway adaptable for this compound. mdpi.com These synthetic routes allow for the creation of complex molecules where the this compound unit can be a central core or a terminal group, profoundly influencing the final material's properties. revistabionatura.com
The structural components of this compound derivatives play a critical role in determining the type and stability of the liquid crystalline phases (mesophases).
The interplay between these groups and other molecular components, such as terminal chain length and the polarity of linking groups, dictates the resulting mesophase behavior, including transition temperatures and the specific type of phase observed (e.g., nematic, smectic, or columnar). rsc.org
| Structural Moiety | Primary Influence | Effect on Mesophase Behavior | Source |
|---|---|---|---|
| Ethynyl Linker | Enhances molecular rigidity and linearity | Promotes higher-order phases (e.g., smectic); can lead to interdigitated packing structures. | mdpi.comacs.org |
| Cyclohexyl Moiety | Increases steric bulk and rigidity | Improves mesophase thermal stability; the trans-conformation favors elongated molecular shapes essential for calamitic phases. | |
| Terminal Alkyl Chains | Affects molecular aspect ratio and intermolecular spacing | Longer chains can stabilize smectic phases and may lower melting points. | rsc.org |
| Lateral Substituents (e.g., Fluorine) | Alters molecular breadth and dipole moment | Can decrease the length-to-breadth ratio, often narrowing the mesophase temperature range. | rsc.org |
Liquid crystals (LCs) can be used as templates to create highly ordered, anisotropic polymer microstructures. This process typically involves a mixture of a non-reactive LC host and a reactive (polymerizable) mesogen. nih.gov A derivative of this compound, functionalized with a polymerizable group like an acrylate (B77674), could serve as such a reactive mesogen.
The general strategy is as follows:
A mixture of reactive and non-reactive mesogens is prepared and confined to a specific geometry, such as droplets in an emulsion or a thin film. metu.edu.trresearchgate.net
The liquid crystal is induced to form a specific phase (e.g., nematic, chiral nematic) with a desired molecular alignment, such as a radial configuration within droplets. researchgate.netacs.org
The system is exposed to UV light, which initiates the photopolymerization of the reactive mesogens. metu.edu.tracs.org This "locks in" the ordered structure of the liquid crystal template.
The non-reactive LC component can then be extracted, leaving behind a porous polymeric microparticle whose internal structure is a negative replica of the LC template. nih.govmetu.edu.tr
This technique allows for the fabrication of microparticles with complex internal nanostructures and shapes, which can be controlled by the initial LC alignment. metu.edu.trresearchgate.net The resulting porous polymer structures can exhibit stimuli-responsive behavior, such as swelling and shrinking. nih.govacs.org
When integrated into molecules that are both chiral and possess an extended π-conjugated system, the this compound framework contributes to the development of advanced photofunctional materials. mdpi.com Chiral π-conjugated liquid crystals are of interest for applications in electronics and photonics, including materials that exhibit the bulk photovoltaic effect. mdpi.com
The introduction of a bulky chiral unit combined with a sparse ethynyl moiety can lead to unique molecular packing arrangements, such as interdigitated smectic phases. mdpi.com The molecular structure's symmetry, or lack thereof, significantly impacts the liquid crystalline properties. Research has shown that a bilateral asymmetric molecular structure can be effective for achieving liquid crystallinity. mdpi.com Chirality is a key factor in the formation of certain complex liquid crystal phases and can lead to materials with unique optical properties, such as the ability to selectively reflect circularly polarized light. researchgate.netnih.gov The combination of the rigid cyclohexyl group, the π-conducting ethynyl linker, and a chiral center creates a molecular architecture suitable for designing novel photofunctional materials. mdpi.com
Photopolymerization Strategies for Liquid Crystal-Templated Microparticles and Structures
Innovations in Polymer Chemistry and Engineering
The terminal ethynyl group of this compound is a key feature that allows for its use in modern polymer synthesis, particularly in the creation of "clickable" polymers.
A significant innovation is the synthesis of monomers where the hydroxyl group of a this compound precursor is esterified to introduce a polymerizable functional group. A prime example is 1-Ethynylcyclohexyl Acrylate (ECA) , prepared by the esterification of 1-ethynyl-1-cyclohexanol (B41583) with acryloyl chloride. researchgate.netrsc.org
The key advantage of ECA is that it contains both a polymerizable acrylate group and a reactive acetylene (B1199291) (ethynyl) group. Critically, the tertiary acetylene in ECA can undergo conventional free radical polymerization without the need for a protecting group and without causing significant chain branching or cross-linking, which can be a challenge with other acetylene-bearing monomers. rsc.orgresearchgate.net This allows for the synthesis of linear, soluble polymers with pendant acetylene groups along the backbone. researchgate.netrsc.org
These resulting polymers, such as poly(1-ethynylcyclohexyl acrylate) (PECA), are considered "clickable" because the preserved acetylene groups are available for post-polymerization modification via highly efficient click chemistry reactions, such as the thiol-yne reaction. rsc.org This provides a powerful platform for creating functional polymers with tailored properties by attaching various molecules to the polymer backbone after its initial synthesis. Research has shown that the glass transition temperature (Tg) of PECA is 110 °C. rsc.org
| Feed Ratio of ECA (mol%) | Polymerization Time (h) | Conversion (%) | Molecular Weight (Mn, g/mol) | Polydispersity Index (PDI) | Source |
|---|---|---|---|---|---|
| 100 | 12 | 40.1 | 11,300 | 1.69 | rsc.org |
| 75 | 12 | 45.2 | 15,600 | 1.75 | rsc.org |
| 50 | 12 | 50.1 | 21,100 | 1.83 | rsc.org |
| 25 | 12 | 55.3 | 32,400 | 1.95 | rsc.org |
| 0 (Pure MA) | 12 | 65.2 | 65,300 | 2.11 | rsc.org |
Incorporation into Advanced Functional Polymers and Copolymers
The distinct functional groups of this compound make it a valuable monomer for creating advanced functional polymers and copolymers. The hydroxyl group can participate in traditional polymerization reactions like esterification or etherification, while the ethynyl group provides a site for powerful and specific "click" chemistry reactions, such as copper-catalyzed azide-alkyne cycloaddition (CuAAC) or thiol-yne coupling. This dual reactivity allows for both the creation of the main polymer backbone and subsequent post-polymerization modification, enabling the precise tailoring of material properties.
Research into structurally similar monomers provides insight into the potential of this compound. For instance, a study on 1-ethynylcyclohexyl acrylate (ECA), an ester derivative, demonstrated its successful use in synthesizing both homopolymers and copolymers through free-radical polymerization. researchgate.net The resulting acetylene-functionalized polyacrylates retained the reactive triple bonds, making them available for further functionalization. researchgate.net Characterization of these polymers confirmed their properties, which are summarized in the table below.
Table 1: Polymer Characterization Data for Acetylene-Functionalized Acrylate Polymers
| Polymer | Monomer(s) | Characterization Method | Findings |
|---|---|---|---|
| PECA | 1-ethynylcyclohexyl acrylate (ECA) | ¹HNMR, FTIR, GPC | Successful homopolymerization with retention of the ethynyl group. |
| PMA-co-PECA | ECA and Methyl Acrylate (MA) | ¹HNMR, FTIR, GPC | Successful copolymerization; polymers were soluble in common organic solvents. |
This approach highlights a pathway for integrating this compound into various polymer systems, such as polyesters and polycarbonates, where the ethynyl group can act as a critical site for crosslinking. This capability is essential for producing materials with enhanced thermal stability, mechanical strength, and chemical resistance for high-performance applications.
Development of Liquid Crystalline Polymers (LCPs) Incorporating the this compound Motif
Liquid Crystalline Polymers (LCPs) are a class of materials known for their exceptional mechanical properties, thermal stability, and chemical resistance. dakenchem.comwikipedia.org These properties arise from the presence of rigid structural units, known as mesogens, which can self-assemble into ordered structures. wikipedia.orgubc.ca
The rigid, non-aromatic cyclohexyl ring of this compound makes it an excellent candidate for inclusion as a mesogenic unit in the side chains of LCPs. Research has shown that polymers containing similar (trans-4-alkylcyclohexyl)phenoxymethyl side groups can induce liquid crystal alignment. mdpi.com The incorporation of such structures can lead to materials with unique electro-optical properties. mdpi.com
By integrating the this compound motif, developers can create LCPs with tailored characteristics. The cyclohexylmethanol portion can form the basis of the mesogen, while the terminal ethynyl group serves as a reactive handle. This allows for the creation of cross-linked liquid crystal networks, which can transform a liquid-like material into a solid with locked-in anisotropic properties, useful for creating actuators, sensors, and robust optical films. wikipedia.orgreading.ac.uk
Investigation of Polymerization Mechanisms and Kinetics
Understanding the mechanisms and kinetics of polymerization is crucial for controlling the structure and properties of the final polymeric material. researchgate.net The polymerization involving this compound can proceed through various mechanisms depending on which functional group is utilized. Polymerization via the hydroxyl group typically follows step-growth kinetics, while reactions involving the ethynyl group can be more complex.
Studies on related acetylene-bearing monomers show that the ethynyl group can participate in rapid photocrosslinking reactions, such as the thiol-yne reaction. researchgate.net Kinetic analysis of such processes can be performed using techniques like real-time IR spectroscopy to monitor the disappearance of characteristic functional group peaks.
Furthermore, Differential Scanning Calorimetry (DSC) is a powerful tool for studying the kinetics of thermally initiated polymerization. acs.org By conducting experiments at different heating rates, one can use isoconversional methods to determine key kinetic parameters, such as the activation energy (Ea) of the polymerization process. Research on the polymerization of diacetylene compounds has shown that this method can effectively reveal the complexity of the reaction mechanism. acs.org For example, a constant activation energy across the conversion range suggests a single-step reaction, whereas a varying Ea indicates a more complex, multi-step process. acs.org
Table 2: Example Kinetic Parameters for Solid-State vs. Liquid-State Polymerization of a Diacetylene Monomer
| Polymerization State | Activation Energy (Ea) | Reaction Model | Key Observation |
|---|---|---|---|
| Solid-State | Varies (e.g., 68 to 95 kJ mol⁻¹) | Autocatalytic | Complex, multi-step kinetics. acs.org |
| Liquid-State | Nearly constant | Zero-order | Governed by a single rate-limiting step. acs.org |
These investigative techniques are directly applicable to studying polymers derived from this compound, providing essential data for process optimization and quality control.
Potential in Organic Electronic Materials (e.g., OLEDs)
The unique electronic properties of the ethynyl group position this compound as a promising building block for organic electronic materials, particularly for Organic Light-Emitting Diodes (OLEDs). researchgate.netrsc.org The fundamental structure of an OLED consists of several layers of organic semiconductor materials sandwiched between two electrodes. cnrs.fr The performance of these devices is highly dependent on the properties of the materials used in the electron transport layer (ETL), hole transport layer (HTL), and emissive layer (EML). cnrs.fr
The terminal alkyne in this compound is particularly useful for synthesizing the π-conjugated polymers that are central to organic electronics. Through reactions like the Sonogashira coupling, the ethynyl group can be used to extend conjugated systems, which is essential for tuning the electronic and photophysical properties of the material.
Furthermore, the compound can be incorporated into copolymers designed to function as specific layers within an OLED. For example, functional polymers are often used as the ETL to improve electron injection from the cathode, leading to lower device turn-on voltages and higher brightness. cnrs.fr The cyclohexylmethanol moiety provides a point of attachment to a polymer backbone and can improve the solubility and processing characteristics of the final material, which is crucial for fabricating multilayer devices. cnrs.fr The potential to build precisely structured, functional polymers makes this compound a valuable component in the ongoing development of next-generation displays and solid-state lighting.
Computational and Theoretical Studies of 4 Ethynylcyclohexyl Methanol
Quantum Chemical Calculations for Molecular Structure and Electronic Properties
Quantum chemical calculations, primarily using Density Functional Theory (DFT), are employed to investigate the fundamental properties of a single molecule of (4-Ethynylcyclohexyl)methanol (B47020). These calculations provide a basis for understanding its stability, reactivity, and spectroscopic signatures.
The structural flexibility of this compound is a key determinant of its physical and chemical properties. The cyclohexane (B81311) ring is not planar and can adopt several conformations, with the "chair" form being the most stable, followed by the "twist-boat" and "boat" conformations. The substituents—the ethynyl (B1212043) and hydroxymethyl groups—can be positioned in either axial or equatorial orientations.
Table 1: Hypothetical Relative Energies of this compound Conformers Calculated by DFT (Note: This table is illustrative, based on typical energy differences found in substituted cyclohexanes.)
| Conformer | Cyclohexane Ring | Substituent Positions | Relative Energy (kcal/mol) |
| Trans (e,e) | Chair | -C≡CH (equatorial), -CH₂OH (equatorial) | 0.00 (most stable) |
| Cis (a,e) | Chair | -C≡CH (axial), -CH₂OH (equatorial) | ~1.8 - 2.5 |
| Cis (e,a) | Chair | -C≡CH (equatorial), -CH₂OH (axial) | ~1.7 - 2.2 |
| Twist-Boat | Twist-Boat | N/A | > 5.0 |
DFT calculations are used to map the electronic landscape of the molecule, which is crucial for predicting its chemical reactivity. nih.gov Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), as well as the Molecular Electrostatic Potential (MEP).
The HOMO-LUMO energy gap is an indicator of chemical reactivity and kinetic stability. nih.gov A smaller gap suggests the molecule is more polarizable and more likely to be reactive. For this compound, the electron-rich triple bond of the ethynyl group and the lone pairs on the oxygen atom of the hydroxyl group are expected to be major contributors to the HOMO. The LUMO is likely to be associated with the antibonding orbitals of the ethynyl and hydroxyl groups.
The MEP surface visually represents the charge distribution, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) sites. orientjchem.org For this molecule, the MEP would show a negative potential (red/yellow) around the oxygen atom and the π-system of the alkyne, indicating these are sites for electrophilic attack or hydrogen bond donation. bohrium.com The hydrogen of the hydroxyl group and the terminal hydrogen of the ethynyl group would exhibit a positive potential (blue), marking them as acidic protons and sites for nucleophilic attack. This information is invaluable for predicting how the molecule will interact with other reagents, for instance, in polymerization or coupling reactions.
Quantum chemical calculations can accurately predict spectroscopic data, which serves as a powerful tool for structural confirmation. d-nb.info
Predicted IR Spectrum: Theoretical calculations of vibrational frequencies can generate a predicted infrared (IR) spectrum. orientjchem.org For this compound, key predicted absorption bands would include:
A strong, broad O-H stretching band around 3300-3400 cm⁻¹, characteristic of the alcohol functional group. libretexts.org
A sharp, weak C≡C-H stretching band near 3300 cm⁻¹.
A weak C≡C triple bond stretching band around 2100-2150 cm⁻¹.
Strong C-H stretching bands for the cyclohexane and methylene (B1212753) groups in the 2850-3000 cm⁻¹ region. libretexts.org
A C-O stretching band in the 1050-1150 cm⁻¹ range.
Comparing the computed spectrum with experimental data helps to confirm the molecule's structure and conformational details. nih.gov
Predicted NMR Spectrum: The prediction of nuclear magnetic resonance (NMR) chemical shifts using the Gauge-Independent Atomic Orbital (GIAO) method within DFT is a well-established technique. scienceandtechnology.com.vnrsc.org By calculating the magnetic shielding for each nucleus (¹H and ¹³C), a theoretical NMR spectrum can be generated. The accuracy of these predictions can be very high, often with mean absolute errors of less than 0.2 ppm for ¹H and 2 ppm for ¹³C, especially when conformational averaging is considered. d-nb.info For this compound, calculations would need to account for the different chemical environments of the axial and equatorial protons in the cyclohexane ring, as well as the distinct signals for the hydroxymethyl and ethynyl protons.
Table 2: Illustrative Predicted ¹H and ¹³C NMR Chemical Shifts for trans-(4-Ethynylcyclohexyl)methanol (Note: These values are representative and based on DFT calculations for analogous structures.)
| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Alkyne C-H | ~2.0 - 2.5 | N/A |
| C ≡CH | N/A | ~83 |
| C≡C H | N/A | ~68 |
| C H₂OH | ~3.4 - 3.6 | ~68 |
| CH₂OH | ~1.5 - 2.0 (variable) | N/A |
| Cyclohexyl C H | ~1.0 - 2.0 | ~25 - 45 |
Electronic Structure and Reactivity Predictions
Molecular Dynamics Simulations in Material Systems
While quantum mechanics excels at describing individual molecules, molecular dynamics (MD) simulations are used to study the collective behavior of many molecules over time. MD simulations are crucial for understanding how this compound behaves in condensed phases, such as in liquid crystals or as part of a polymer network.
MD simulations provide atomistic insights into the forces that govern the formation of ordered structures in liquid crystals and self-assembled monolayers (SAMs). mdpi.comrsc.org The bifunctional nature of this compound, with its hydrogen-bonding hydroxyl group and the ethynyl group, makes it an interesting candidate for such systems.
In a simulated environment, the hydroxyl groups would be observed forming strong, directional hydrogen bonds with other hydroxyl groups or with other hydrogen-bond acceptors in the system. The ethynyl group can participate in weaker C-H···π interactions. The bulky, non-polar cyclohexyl ring would contribute to van der Waals interactions and influence the packing efficiency of the molecules. Simulations can track the formation of molecular aggregates, determine orientational order, and calculate thermodynamic properties that drive self-assembly. rsc.orgmdpi.com For example, simulating this molecule within a liquid crystal matrix could reveal how it affects the phase behavior and clearing temperature of the host material. mdpi.com
The terminal alkyne on this compound makes it a prime candidate for polymerization and crosslinking reactions, such as "click" chemistry cycloadditions or radical polymerization. researchgate.net MD simulations are instrumental in modeling the curing process and predicting the properties of the resulting polymer network. schrodinger.commsstate.edu
A typical crosslinking simulation involves:
Building an initial simulation box containing many monomers of this compound, often mixed with a crosslinking agent.
Running an MD simulation to equilibrate the liquid mixture.
Identifying reactive pairs of atoms (e.g., the ethynyl group of one monomer and a reactive group on another) that are within a specified cutoff distance.
Creating new covalent bonds between these pairs to simulate the crosslinking reaction.
Repeating this process iteratively until a desired degree of crosslinking is achieved. msstate.edu
These simulations can predict critical material properties of the final thermoset polymer, such as its glass transition temperature (Tg), density, volume shrinkage during curing, and mechanical properties like Young's modulus. schrodinger.commsstate.edu This computational approach allows for the rational design of new polymer materials with tailored properties without the need for extensive experimental synthesis and testing. schrodinger.com
Understanding Intermolecular Interactions in Liquid Crystals and Self-Assembled Systems
Theoretical Elucidation of Reaction Mechanisms
As of the current body of scientific literature, specific computational and theoretical studies detailing the reaction mechanisms of this compound are not extensively available. However, the elucidation of its reaction pathways can be projected based on established theoretical methodologies applied to its distinct functional groups: the primary alcohol (-CH₂OH) and the terminal alkyne (-C≡CH). Computational chemistry, particularly through methods like Density Functional Theory (DFT), provides a powerful framework for investigating these mechanisms. sumitomo-chem.co.jpnsf.gov Such studies are crucial for understanding reaction kinetics and selectivity by mapping out the potential energy surfaces of proposed reactions. sumitomo-chem.co.jpescholarship.org
Theoretical investigations would typically focus on identifying transition states, intermediates, and the corresponding activation energies for various potential reactions. sumitomo-chem.co.jp The primary alcohol group is susceptible to oxidation and substitution reactions, while the ethynyl group is reactive towards additions, cycloadditions, and coupling reactions.
Hypothetical Reaction Pathways and Energetics
Computational studies would model the step-by-step transformation of reactants to products. This involves calculating the Gibbs free energy (ΔG) for each stationary point (reactants, intermediates, transition states, and products) along a reaction coordinate. sumitomo-chem.co.jp The activation Gibbs free energy (ΔG*) determines the rate of a reaction; a lower barrier indicates a faster reaction. sumitomo-chem.co.jp
Oxidation of the Alcohol Moiety: One fundamental reaction for this compound is the oxidation of the hydroxymethyl group to an aldehyde or a carboxylic acid. Theoretical models can compare the viability of different oxidizing agents by calculating the energy barriers for each proposed mechanistic pathway.
For instance, a DFT study could elucidate the mechanism of oxidation using a chromium-based reagent. The calculations would map the formation of a chromate (B82759) ester intermediate followed by the rate-determining hydrogen abstraction step.
Illustrative Data: Calculated Energetics for a Hypothesized Oxidation Pathway The following table represents the type of data that would be generated from a DFT calculation for a hypothetical two-step oxidation of this compound to the corresponding aldehyde.
| Step | Species | Relative Gibbs Free Energy (ΔG, kcal/mol) | Description |
| 1 | Reactants + Oxidant | 0.0 | Initial state |
| 2 | Transition State 1 (TS1) | +15.2 | Formation of the intermediate ester |
| 3 | Intermediate | -5.4 | Stable intermediate species formed after the first step |
| 4 | Transition State 2 (TS2) | +22.5 | Rate-determining transition state for the C-H bond cleavage |
| 5 | Products | -30.8 | Final aldehyde product and reduced oxidant |
Note: The data in this table is illustrative and not based on published experimental or computational results for this specific compound. It serves to demonstrate the output of a theoretical study.
Reactions of the Ethynyl Group: The terminal alkyne is a versatile functional group. Theoretical studies could explore various reactions, such as its hydration to form a methyl ketone (Markovnikov addition) or its participation in click chemistry, like the copper-catalyzed azide-alkyne cycloaddition (CuAAC).
For a reaction like the Sonogashira coupling, computational chemistry can be used to detail the catalytic cycle involving a palladium catalyst. This would involve modeling the oxidative addition, transmetalation, and reductive elimination steps, providing insight into the role of the catalyst and ligands. sumitomo-chem.co.jp
Illustrative Data: Calculated Activation Barriers for Hypothesized Alkyne Reactions This table illustrates how theoretical calculations could compare the feasibility of different reaction pathways for the ethynyl group.
| Reaction Type | Key Intermediate/Transition State | Calculated Activation Energy (ΔG*, kcal/mol) | Mechanistic Insight Provided |
| Hydration (Markovnikov) | Vinyl Cation Intermediate | 25.8 | Elucidates the regioselectivity of water addition |
| Sonogashira Coupling | Reductive Elimination TS | 18.3 | Details the final C-C bond-forming step in the catalytic cycle |
| Azide-Alkyne Cycloaddition | Metallacycle Intermediate | 14.1 | Explains the high efficiency and regioselectivity of the click reaction |
Note: The data in this table is illustrative and not based on published experimental or computational results for this specific compound. It serves to demonstrate the output of a theoretical study.
By employing these computational approaches, researchers can predict the most favorable reaction conditions, understand substituent effects, and design more efficient synthetic routes involving this compound, even in the absence of extensive experimental kinetic data. sumitomo-chem.co.jpescholarship.org
Future Research Directions and Challenges
Development of More Efficient and Sustainable Synthetic Routes
Current synthetic methods for (4-Ethynylcyclohexyl)methanol (B47020) often involve multi-step processes that may include the use of hazardous reagents and catalysts. Future research should prioritize the development of more efficient and environmentally benign synthetic pathways.
Key Research Objectives:
Green Chemistry Approaches: Exploring biocatalysis in aqueous media could significantly reduce hazardous waste generation.
Process Optimization: The implementation of continuous flow reactors and advanced catalytic systems can enhance synthesis efficiency.
Alternative Feedstocks: Investigating the use of renewable feedstocks, such as those derived from biomass, could lead to more sustainable production methods.
| Synthetic Strategy | Advantages | Challenges | Future Direction |
| Current Multi-step Synthesis | Established procedures exist. | Use of hazardous materials, potential for low overall yield. | Optimization of reaction conditions and catalyst selection. |
| Biocatalysis | Environmentally friendly, high selectivity. | Enzyme stability and activity under industrial conditions. | Development of robust enzymes for specific transformations. |
| Flow Chemistry | Improved heat and mass transfer, enhanced safety, potential for automation. | Initial setup costs, potential for clogging with solid byproducts. | Design of efficient and scalable flow reactor systems. |
| Renewable Feedstocks | Reduced reliance on fossil fuels, improved sustainability. | Complexity of feedstock conversion, potential for impurities. | Development of efficient catalytic systems for biomass conversion. |
Exploration of Novel Functionalization Strategies for Enhanced Material Performance
The reactivity of the ethynyl (B1212043) and hydroxyl groups in this compound allows for a wide range of chemical modifications. Future research should focus on developing novel functionalization strategies to tailor the properties of materials derived from this compound.
Areas for Exploration:
Click Chemistry: The terminal alkyne is ideal for post-polymerization modifications via "click" chemistry, enabling the introduction of various functional moieties.
Polymer Synthesis: Incorporation into polymers like polyesters or polycarbonates through ring-opening polymerization can create materials with tunable properties.
Surface Functionalization: Its use as a precursor for self-assembled monolayers (SAMs) on surfaces like gold could lead to new applications in electronics and sensors.
Expansion into Underexplored Material Classes and Applications
While this compound has shown promise in certain areas, there are numerous unexplored applications where its unique properties could be advantageous.
Potential Application Areas:
Advanced Polymers: The rigid cyclohexyl ring and the reactive alkyne group can be exploited to create polymers with high thermal stability and specific mechanical properties.
Pharmaceutical Intermediates: The compound's structure makes it a valuable intermediate in the synthesis of more complex molecules with potential biological activity.
Glycoconjugates: The development of new glycosidation methods could enable the synthesis of complex oligosaccharides and glycoconjugates for biological and medicinal studies.
Advancement of Synergistic Experimental and Computational Research Methodologies
A combined experimental and computational approach can accelerate the discovery and optimization of materials based on this compound.
Synergistic Approaches:
Computational Modeling: Partnering with computational chemists to model the behavior of the ethynyl group can provide insights into its reactivity and interaction with other molecules.
Spectroscopic Analysis: Advanced 2D NMR techniques (HSQC, HMBC) can be used to resolve complex spectra and confirm molecular structures.
Reaction Kinetics: In-situ monitoring of reactions using techniques like IR spectroscopy can provide valuable data on reaction mechanisms and efficiency.
Addressing Scalability and Industrial Viability of Advanced Syntheses
For this compound and its derivatives to find widespread industrial use, challenges related to scalability and economic viability must be addressed.
Key Considerations for Industrialization:
Catalyst Development: The development of cost-effective and highly active catalysts is crucial for large-scale production. While noble metals can be effective, their cost is a significant barrier. Copper-based catalysts offer a more economical alternative.
Process Intensification: Technologies that allow for more compact and efficient production, such as pressurized gasification, can improve economic viability.
Feedstock Flexibility: The ability to use variable feedstocks, including those from renewable sources, will be important for long-term sustainability and cost management.
| Challenge | Current Status | Future Research Direction |
| Catalyst Cost | Noble metal catalysts are effective but expensive. Copper-based catalysts are a more economical alternative. | Development of highly active and stable non-noble metal catalysts. |
| Process Efficiency | Traditional batch processes can be inefficient. | Implementation of continuous flow processes and process intensification. |
| Feedstock Sourcing | Reliance on fossil fuel-based feedstocks. | Development of processes that can utilize renewable and variable feedstocks. |
| Byproduct Formation | Suboptimal conditions can lead to the formation of byproducts, reducing yield and purity. | Precise control of reaction parameters and catalyst composition to favor the desired product. |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for (4-Ethynylcyclohexyl)methanol?
- Methodology :
- Step 1 : React 4-ethynylcyclohexanone with a reducing agent (e.g., sodium borohydride or lithium aluminum hydride) under anhydrous conditions. Monitor reaction progress via TLC or GC-MS to confirm ketone reduction to the alcohol .
- Step 2 : Purify the crude product via recrystallization (e.g., ethanol or hexane) or column chromatography (silica gel, eluent: ethyl acetate/hexane mixture). Yield optimization may require temperature control (e.g., 0–5°C during reduction) .
- Validation : Characterize using H/C NMR and FT-IR to confirm hydroxyl group formation and ethynyl group retention .
Q. What are the key physicochemical properties of this compound?
- Key Properties :
- Hydrogen bonding : 1 donor (hydroxyl), 2 acceptors (hydroxyl and ethynyl π-electrons), influencing solubility in polar solvents .
- Rotatable bonds : 2 (cyclohexyl ring flexibility and hydroxymethyl group), affecting conformational stability in solution .
- LogP : Predicted ~2.1 (via computational tools like EPI Suite), suggesting moderate hydrophobicity .
Advanced Research Questions
Q. How can enantioselective synthesis of this compound be achieved?
- Methodology :
- Biocatalytic Approach : Use enantioselective enzymes (e.g., alcohol dehydrogenases) or whole-cell systems (e.g., P. crispum) to reduce 4-ethynylcyclohexanone. Optimize cofactors (NADH/NAD) and reaction pH (6.5–7.5) to enhance enantiomeric excess (ee >90%) .
- Metal-Catalyzed Reduction : Employ chiral iridium or ruthenium complexes (e.g., Noyori-type catalysts) under hydrogen pressure. Solvent selection (e.g., THF or methanol) impacts reaction rate and selectivity .
- Analysis : Determine ee via chiral HPLC (e.g., Chiralpak AD-H column) or polarimetry .
Q. How do steric and electronic effects of the ethynyl group influence reactivity in cross-coupling reactions?
- Experimental Design :
- Sonogashira Coupling : React this compound with aryl halides (e.g., iodobenzene) using Pd(PPh)/CuI catalysis. Compare yields with non-ethynyl analogs to assess electronic effects .
- Kinetic Studies : Monitor reaction progress via F NMR (if fluorinated substrates) or in situ IR to track ethynyl group participation .
Q. What analytical methods resolve contradictions in reported spectral data for this compound?
- Conflict Resolution Strategy :
- NMR Assignment : Use 2D techniques (HSQC, HMBC) to resolve overlapping signals in H NMR caused by cyclohexyl chair conformers .
- Isomer Discrimination : Apply GC-MS with a chiral column to separate and quantify cis/trans isomers (if present) .
Environmental and Safety Considerations
Q. What are the environmental persistence and toxicity profiles of this compound?
- Assessment Methods :
- Biodegradation : Conduct OECD 301F tests to measure microbial degradation in aqueous systems. Ethynyl groups may resist hydrolysis, prolonging environmental persistence .
- Ecotoxicology : Use Daphnia magna acute toxicity assays (EC) and algal growth inhibition tests. Compare with structurally similar compounds (e.g., cyclohexanemethanol) to identify structure-toxicity relationships .
- Mitigation : Explore green synthesis routes (e.g., biocatalysis in water) to reduce hazardous waste .
Future Research Directions
Q. What unexplored applications exist for this compound in materials science?
- Proposed Studies :
- Polymer Synthesis : Incorporate into polyesters or polycarbonates via ring-opening polymerization. Ethynyl groups enable post-polymerization modifications (e.g., click chemistry) .
- Surface Functionalization : Use as a self-assembled monolayer (SAM) precursor on gold surfaces. Characterize via AFM and contact angle measurements .
- Collaborative Opportunities : Partner with computational chemists to model ethynyl group interactions in supramolecular assemblies .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
